2,2,3-Trifluoro-6-nitro-1,4-benzodioxene
Overview
Description
2,2,3-Trifluoro-6-nitro-1,4-benzodioxene is a chemical compound that has garnered significant attention in scientific research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of trifluoromethyl and nitro functional groups attached to a benzodioxene ring, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trifluoro-6-nitro-1,4-benzodioxene typically involves the nitration of a trifluoromethyl-substituted benzodioxene precursor. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position on the benzodioxene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2,3-Trifluoro-6-nitro-1,4-benzodioxene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 2,2,3-Trifluoro-6-amino-1,4-benzodioxene.
Substitution: Various substituted benzodioxenes depending on the nucleophile used.
Scientific Research Applications
2,2,3-Trifluoro-6-nitro-1,4-benzodioxene has diverse applications in scientific research, including:
Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential antibacterial and anticancer properties.
Material Science: The compound’s unique chemical structure makes it valuable in the development of advanced materials with specific electronic and optical properties.
Biological Studies: Its biological activity is of interest in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2,2,3-Trifluoro-6-nitro-1,4-benzodioxene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoro-6-nitro-1,4-benzodioxane: This compound has a similar structure but with an additional fluorine atom, which can alter its chemical reactivity and biological activity.
2,3,4-Trifluoronitrobenzene: Another related compound with a trifluoromethyl and nitro group, but lacking the benzodioxene ring structure.
Uniqueness
2,2,3-Trifluoro-6-nitro-1,4-benzodioxene is unique due to the combination of its trifluoromethyl and nitro groups attached to a benzodioxene ring. This specific arrangement imparts distinct chemical properties, making it valuable for various scientific applications.
Properties
IUPAC Name |
2,3,3-trifluoro-6-nitro-2H-1,4-benzodioxine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4/c9-7-8(10,11)16-6-3-4(12(13)14)1-2-5(6)15-7/h1-3,7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILXIGAKZYTUFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC(C(O2)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901224551 | |
Record name | 2,2,3-Trifluoro-2,3-dihydro-7-nitro-1,4-benzodioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901224551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97966-80-8 | |
Record name | 2,2,3-Trifluoro-2,3-dihydro-7-nitro-1,4-benzodioxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97966-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,3-Trifluoro-2,3-dihydro-7-nitro-1,4-benzodioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901224551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.